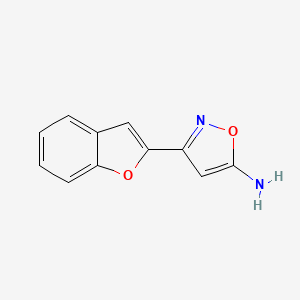

3-(Benzofuran-2-yl)isoxazol-5-amine

Description

3-(Benzofuran-2-yl)isoxazol-5-amine is a heterocyclic compound featuring a benzofuran moiety fused to an isoxazole ring. This structure combines the aromatic electron-rich benzofuran system with the nitrogen-oxygen-containing isoxazole, rendering it a versatile scaffold for pharmaceutical and materials science applications. The compound’s reactivity and biological activity are influenced by the conjugation between the benzofuran’s oxygen atom and the isoxazole’s amine group, which may enhance its interaction with biological targets or catalytic systems .

Properties

Molecular Formula |

C11H8N2O2 |

|---|---|

Molecular Weight |

200.19 g/mol |

IUPAC Name |

3-(1-benzofuran-2-yl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C11H8N2O2/c12-11-6-8(13-15-11)10-5-7-3-1-2-4-9(7)14-10/h1-6H,12H2 |

InChI Key |

AVKIPYCQJVJHJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NOC(=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzofuran-2-yl)isoxazol-5-amine typically involves the formation of the benzofuran and isoxazole rings followed by their coupling. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), but metal-free methods are also available .

For the benzofuran moiety, a common synthetic route involves the condensation of resorcinol with acetic acid in the presence of zinc chloride (ZnCl2), followed by selective O-alkylation and cyclization . The final step involves coupling the benzofuran and isoxazole moieties under suitable conditions, such as using potassium carbonate (K2CO3) as a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener, more sustainable methods to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-(Benzofuran-2-yl)isoxazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzofuran and isoxazole rings.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines. Substitution reactions could introduce various functional groups such as halogens, nitro groups, or alkyl groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.

Biology: It can be used in studies to understand the interactions between heterocyclic compounds and biological targets, such as enzymes or receptors.

Medicine: The compound’s potential antimicrobial, anti-inflammatory, and anticancer properties make it a candidate for drug development

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Benzofuran-2-yl)isoxazol-5-amine would depend on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it could act by inhibiting the synthesis of bacterial cell walls or proteins. If it has anti-inflammatory properties, it could inhibit the production of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). The exact molecular targets and pathways involved would need to be determined through further research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Analogs:

3-(4-Chlorophenyl)isoxazol-5-amine (CAS: 33866-48-7): Replaces the benzofuran with a 4-chlorophenyl group, introducing an electron-withdrawing chlorine substituent.

3-(4-Nitrophenyl)-4-(phenylsulfonyl)isoxazol-5-amine (CAS: 1609152-22-8): Incorporates nitro and sulfonyl groups, enhancing electrophilicity and steric bulk. Such groups are known to influence binding affinity in enzyme inhibition studies .

5-Chloro-6-nitro-1,3-benzoxazol-2-amine (CAS: 1820717-50-7): Features a benzoxazole core instead of isoxazole, with nitro and chlorine substituents. The benzoxazole’s additional nitrogen atom may increase hydrogen-bonding capacity compared to the isoxazole system .

Table 1: Structural and Physicochemical Comparisons

| Compound | Core Structure | Key Substituents | Molecular Formula | Purity (Typical) |

|---|---|---|---|---|

| 3-(Benzofuran-2-yl)isoxazol-5-amine | Benzofuran + isoxazole | None | C₁₁H₈N₂O₂ | Not reported |

| 3-(4-Chlorophenyl)isoxazol-5-amine | Isoxazole | 4-Chlorophenyl | C₉H₇ClN₂O | 98% |

| 5-Chloro-6-nitro-1,3-benzoxazol-2-amine | Benzoxazole | 5-Chloro, 6-nitro | C₇H₄ClN₃O₃ | Not reported |

Physicochemical Properties

- Solubility : Benzofuran’s planar structure may reduce aqueous solubility compared to chlorophenyl or nitro-substituted analogs.

- Stability : Electron-withdrawing groups (e.g., nitro, sulfonyl) in analogs increase stability under acidic conditions but may reduce thermal stability due to enhanced electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.